![molecular formula C22H22N4O4 B7686866 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7686866.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide, also known as DMXAA, is a synthetic compound that has shown potential in the treatment of cancer. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of extensive research due to its promising anti-tumor effects.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Agents
Pyrazolo[3,4-b]quinoline derivatives, which include the compound , are used as pharmaceutical agents . The specific therapeutic applications would depend on the exact structure and functional groups present in the derivative.
Oncogenic Ras Inhibitors
These compounds have been found to act as inhibitors of oncogenic Ras , a protein that plays a key role in cellular signal transduction. When mutated, Ras can lead to cancer. Therefore, inhibitors of this protein have potential applications in cancer therapy.
Antitumor Agents
Some derivatives of pyrazolo[3,4-b]quinoline have shown antitumor properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Trypanocidal Agents
Certain derivatives have demonstrated trypanocidal properties . This means they could potentially be used in the treatment of diseases caused by trypanosomes, such as African sleeping sickness and Chagas disease.
DNA Binding Properties
Some derivatives have been found to bind to DNA . This property could be harnessed in various ways, such as in the development of new drugs or in biotechnological applications.
Antimicrobial Agents
Certain derivatives have shown antimicrobial properties . This suggests potential use in the treatment of various bacterial and fungal infections.
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazoloquinoline derivatives, have been reported to act as inhibitors of oncogenic ras .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the activity of certain proteins, thereby disrupting cellular processes .
Biochemical Pathways
Given its structural similarity to other pyrazoloquinoline derivatives, it may influence pathways related to cell proliferation and survival .
Result of Action
Similar compounds have demonstrated antitumor, trypanocidal, dna binding properties , and have shown superior cytotoxic activities against certain cell lines .
Eigenschaften
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-12-7-6-8-13-9-15-20(25-26(2)21(15)23-18(12)13)24-22(27)14-10-16(28-3)19(30-5)17(11-14)29-4/h6-11H,1-5H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIMYTYPHLWMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

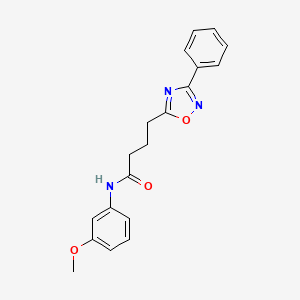
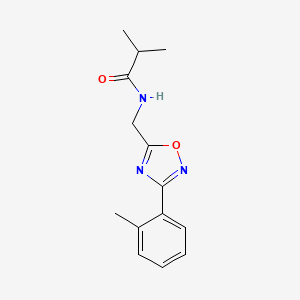
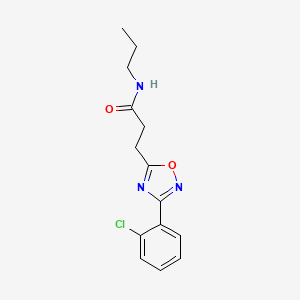
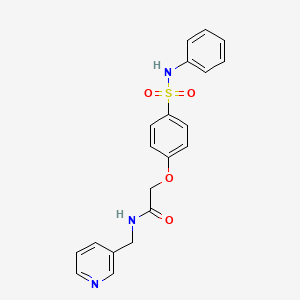


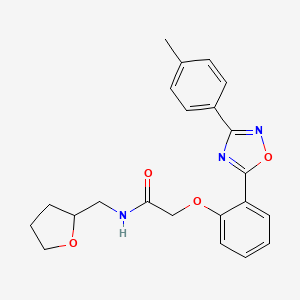




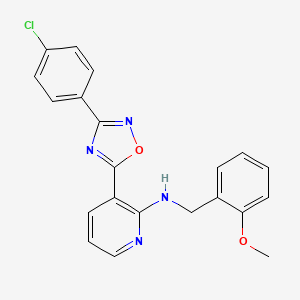
![N-(4-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686887.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7686891.png)